Alfacalcidol-D6
Overview
Description
Alfacalcidol-D6 is a deuterated form of alfacalcidol, which is a synthetic analogue of vitamin D. Alfacalcidol is used primarily for the management of conditions related to calcium and bone metabolism, such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure . This compound is specifically used in scientific research to study the pharmacokinetics and metabolic pathways of alfacalcidol due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .
Preparation Methods
The preparation of alfacalcidol-D6 involves several synthetic routes and reaction conditions. One common method starts with vitamin D3 as the raw material. The process includes the removal of trans-isomer impurities generated after chemical reactions using the Diels-Alder reaction. The product is then refined and purified by preparative high-pressure liquid chromatography to achieve high-purity alfacalcidol . Another method involves the preparation of pre-alfacalcidol by directional degradation, followed by purification using high-performance liquid chromatography (HPLC). The structure is identified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Alfacalcidol-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of calcitriol-D6, while reduction can yield different hydroxylated derivatives .
Scientific Research Applications
Alfacalcidol-D6 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of alfacalcidol. In biology and medicine, it is used to investigate the effects of vitamin D analogues on calcium homeostasis and bone metabolism. This compound is also used in the development of new therapeutic agents for the treatment of conditions such as osteoporosis, hypoparathyroidism, and chronic renal failure .
Mechanism of Action
The mechanism of action of alfacalcidol-D6 involves its conversion to the active form, calcitriol-D6, in the liver. This active form then binds to the vitamin D receptor (VDR) in target tissues, such as the intestines, bones, and kidneys. The binding of calcitriol-D6 to VDR regulates the expression of genes involved in calcium and phosphate homeostasis, leading to increased calcium absorption in the intestines, reduced calcium excretion in the kidneys, and enhanced bone mineralization .
Comparison with Similar Compounds
Alfacalcidol-D6 is similar to other vitamin D analogues, such as calcitriol and doxercalciferol. it has unique properties due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes this compound particularly useful in pharmacokinetic studies. Compared to calcitriol, alfacalcidol has a longer half-life and a lower impact on calcium metabolism, making it a preferred choice for patients with chronic renal failure .
Similar Compounds::- Calcitriol (1,25-dihydroxyvitamin D3)
- Doxercalciferol (1α-hydroxyvitamin D2)
- Paricalcitol (19-nor-1,25-dihydroxyvitamin D2)
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOWSQAMBJIW-VLUFQIGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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